molecular formula C25H22N2O4 B302085 N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302085
M. Wt: 414.5 g/mol
InChI Key: GSDXUCBCECOTLI-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and proliferation. It has also been suggested that it may work by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have biochemical and physiological effects on cells and tissues. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have antimicrobial properties and can inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments include its potential anticancer and antimicrobial properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Investigation of its potential applications in other fields such as agriculture and food preservation.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Exploration of its potential side effects and toxicity levels.
5. Clinical trials to assess its effectiveness in treating cancer and bacterial infections.
In conclusion, N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a promising compound with potential applications in various fields of scientific research. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been carried out using different methods. One of the most commonly used methods involves the reaction of 3-allyl-4,5-dimethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a catalyst. The reaction is carried out at a specific temperature and under controlled conditions to obtain the desired product.

Scientific Research Applications

N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown potential in treating bacterial infections.

properties

Product Name

N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxy-5-prop-2-enylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C25H22N2O4/c1-4-7-18-12-16(13-22(29-2)24(18)30-3)15-26-27-25(28)23-14-20-19-9-6-5-8-17(19)10-11-21(20)31-23/h4-6,8-15H,1,7H2,2-3H3,(H,27,28)/b26-15+

InChI Key

GSDXUCBCECOTLI-CVKSISIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)CC=C)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

COC1=CC(=CC(=C1OC)CC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.